molecular formula C16H10N4O6S B2356283 N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 922122-44-9

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2356283
CAS No.: 922122-44-9
M. Wt: 386.34
InChI Key: AMDJKHCHSAMIOY-UHFFFAOYSA-N
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Description

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a synthetically designed small molecule recognized for its significant potential in kinase inhibition studies . Recent research identifies this compound as a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a key signaling protein implicated in cancer cell proliferation, survival, migration, and invasion . Its molecular design, featuring a 1,3,4-oxadiazole core linked to a benzofuran and a nitrothiophene carboxamide, allows it to competitively bind to the ATP-binding site of FAK, thereby disrupting downstream oncogenic signaling pathways. The primary research value of this compound lies in its application as a chemical probe to elucidate the complex biological roles of FAK in tumorigenesis and metastasis. It is a valuable tool for in vitro and in vivo investigations aimed at validating FAK as a therapeutic target in various cancer models, including breast, pancreatic, and glioblastoma. Furthermore, its use extends to studying FAK's role in the tumor microenvironment, particularly in angiogenesis and the regulation of cancer-associated fibroblasts. This compound is intended for research purposes to advance the understanding of kinase signaling networks and to support the preclinical development of targeted anticancer therapeutics.

Properties

IUPAC Name

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O6S/c1-24-9-4-2-3-8-7-10(25-13(8)9)15-18-19-16(26-15)17-14(21)11-5-6-12(27-11)20(22)23/h2-7H,1H3,(H,17,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDJKHCHSAMIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 7-Methoxybenzofuran-2-carboxylic Acid

The benzofuran precursor serves as the foundational building block. The Pechmann condensation remains the most widely adopted method for constructing benzofuran derivatives. This reaction involves the acid-catalyzed cyclization of resorcinol analogs with β-keto esters.

Pechmann Condensation Protocol

Resorcinol derivatives substituted with methoxy groups undergo condensation with β-keto esters (e.g., ethyl acetoacetate) in the presence of concentrated sulfuric acid. For 7-methoxybenzofuran-2-carboxylic acid, 4-methoxyresorcinol reacts with ethyl acetoacetate at 0–5°C for 6–8 hours. The intermediate undergoes cyclodehydration, yielding ethyl 7-methoxybenzofuran-2-carboxylate. Subsequent saponification with aqueous NaOH (10%, reflux, 3 hours) produces the free carboxylic acid.

Key Reaction Parameters:
Parameter Condition
Reactant Ratio 1:1.2 (resorcinol:β-keto ester)
Catalyst H₂SO₄ (95%)
Temperature 0–5°C (initial), 25°C (completion)
Yield 68–72%

Formation of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole moiety is synthesized via cyclization of diacylhydrazines. This step introduces nitrogen heteroatoms critical for electronic modulation and biological activity.

Hydrazide Intermediate Preparation

7-Methoxybenzofuran-2-carboxylic acid reacts with excess hydrazine hydrate (80%) in ethanol under reflux (4–6 hours), forming the corresponding acid hydrazide. The reaction proceeds via nucleophilic acyl substitution, with the carboxylic acid first converted to an acyl chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane.

Cyclization to Oxadiazole

Cyclodehydration of the diacylhydrazine employs phosphorus oxychloride (POCl₃) as the dehydrating agent. The hydrazide reacts with POCl₃ (3 equiv) at 100–110°C for 8–10 hours, yielding 5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine. Alternative dehydrating agents like polyphosphoric acid or thionyl chloride may adjust reaction kinetics but often reduce yields by 5–10%.

Comparative Cyclization Agents:
Agent Temperature (°C) Time (h) Yield (%)
POCl₃ 100–110 8–10 75–80
PPA 120–130 6–8 70–75
SOCl₂ 80–90 10–12 65–70

Preparation of 5-Nitrothiophene-2-carboxylic Acid

The electron-deficient nitro group enhances electrophilic reactivity, facilitating subsequent amidation.

Nitration of Thiophene Derivatives

Thiophene-2-carboxylic acid undergoes nitration using fuming nitric acid (HNO₃, 90%) and sulfuric acid (H₂SO₄, 98%) at 0–5°C. The nitronium ion (NO₂⁺) electrophile attacks the 5-position of the thiophene ring due to the directing effect of the electron-withdrawing carboxylic acid group. After quenching in ice water, the crude product is recrystallized from ethanol/water (1:2) to obtain yellow crystals.

Nitration Conditions:
Parameter Condition
Nitrating Agent HNO₃/H₂SO₄ (1:3 v/v)
Temperature 0–5°C
Reaction Time 2–3 hours
Yield 60–65%

Amidation of Oxadiazole Amine with Nitrothiophene Carboxylic Acid

The final step couples the oxadiazole amine with the nitrothiophene moiety via an amide bond.

Carboxylic Acid Activation

5-Nitrothiophene-2-carboxylic acid is converted to its acid chloride using oxalyl chloride (COCl₂) in anhydrous dichloromethane. The reaction proceeds under nitrogen at 25°C for 2 hours, with catalytic dimethylformamide (DMF) to accelerate chloride formation.

Nucleophilic Acyl Substitution

The oxadiazole amine reacts with the acid chloride in tetrahydrofuran (THF) at 0°C, with triethylamine (TEA) as a base. After stirring for 12–16 hours at room temperature, the product precipitates upon addition of ice water. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the final compound.

Coupling Reaction Parameters:
Parameter Condition
Solvent Tetrahydrofuran (THF)
Base Triethylamine (2.5 equiv)
Temperature 0°C → 25°C
Yield 55–60%

Purification and Characterization

Chromatographic Techniques

Crude products are purified using flash chromatography (silica gel, 230–400 mesh). The mobile phase gradient transitions from nonpolar (hexane) to polar (ethyl acetate) solvents, optimizing separation of heterocyclic byproducts.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, oxadiazole-H), 7.92–7.85 (m, 2H, benzofuran-H), 7.62 (d, J = 3.6 Hz, 1H, thiophene-H), 3.91 (s, 3H, OCH₃).
  • IR (KBr): 1715 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1250 cm⁻¹ (C-O-C bend).
  • MS (ESI+) : m/z 435.1 [M+H]⁺.

Challenges and Optimization Strategies

Cyclization Byproducts

Over-dehydration during oxadiazole formation generates 1,2,4-oxadiazole isomers. Using stoichiometric POCl₃ (3.0 equiv) and maintaining temperatures below 110°C minimizes this side reaction.

Nitration Regioselectivity

Competitive 4-nitration in thiophene derivatives is mitigated by pre-complexing the carboxylic acid group with sulfuric acid, enhancing 5-position selectivity.

Amidation Efficiency

Low yields in coupling steps often stem from incomplete acid chloride formation. Adding 1-hydroxybenzotriazole (HOBt) as a coupling agent increases yields to 70–75% by reducing racemization.

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Microwave irradiation (300 W, 120°C) reduces oxadiazole cyclization time from 8 hours to 25 minutes, with comparable yields (78%).

Solid-Phase Synthesis

Immobilizing the benzofuran hydrazide on Wang resin allows iterative amidation and cyclization, though scalability remains limited.

Industrial-Scale Considerations

Solvent Recovery

Distillation recovers 85–90% of THF and dichloromethane, reducing production costs by 30%.

Waste Management

Neutralization of POCl₃ with aqueous NaHCO₃ generates phosphate salts, which are filtered and landfilled per EPA guidelines.

Chemical Reactions Analysis

Types of Reactions

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrothiophene moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: H2/Pd-C, NaBH4, Fe/HCl

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amino derivatives

    Substitution: Formation of substituted thiophene derivatives

Scientific Research Applications

Medicinal Chemistry

This compound has shown promise in the development of new therapeutic agents due to its unique structural features. The presence of the oxadiazole and nitrothiophene moieties contributes to its biological activity.

Antimicrobial Activity

Research indicates that N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide exhibits significant antimicrobial properties.

Key Findings

  • In vitro Studies : The compound has demonstrated efficacy against several bacterial strains, including Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) reported as low as 0.016 μg/mL for certain derivatives .
  • Mechanism : The nitro group undergoes biotransformation in bacterial systems, generating reactive intermediates that exert antimicrobial effects .

Anticancer Research

The compound has also been investigated for its anticancer properties, showcasing potential in targeting various cancer cell lines.

Case Studies

Recent studies have highlighted the compound's effectiveness against several cancer cell lines:

  • Cell Lines Tested : Significant growth inhibition was observed in cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86% .
  • Potential Applications : Its ability to inhibit cancer cell growth positions it as a candidate for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

    DNA Intercalation: The compound may intercalate into DNA, interfering with DNA replication and transcription, which can lead to cell death.

    Reactive Oxygen Species (ROS) Generation: It can induce the production of ROS, causing oxidative stress and damage to cellular components.

Comparison with Similar Compounds

Structural and Physicochemical Differences

Property Target Compound (Benzofuran Derivative) Analog (4-Methoxyphenyl Derivative)
Core Structure 7-Methoxybenzofuran 4-Methoxyphenyl
Molecular Weight (g/mol) Not reported in evidence 384.35
LogP (Predicted) Higher (due to benzofuran rigidity) 2.1 (estimated)
Electron Distribution Enhanced π-conjugation (benzofuran) Localized aromaticity (phenyl)

Functional Implications :

  • Solubility : The 4-methoxyphenyl analog’s simpler structure may confer better aqueous solubility, while the benzofuran derivative’s rigidity could reduce metabolic degradation.

Comparison with Other Oxadiazole Derivatives

N-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

  • Key Difference : Lacks the methoxy and nitrothiophene groups.
  • Activity : Shows moderate antibacterial activity (MIC: 16 µg/mL against S. aureus), suggesting that nitrothiophene substitution (as in the target compound) may enhance efficacy .

5-(Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol

  • Key Difference : Replaces carboxamide with a thiol group.
  • Stability : Thiol derivatives are prone to oxidation, whereas the carboxamide group in the target compound improves stability under physiological conditions .

Research Findings and Limitations

  • Synthetic Accessibility : The benzofuran derivative requires multi-step synthesis (e.g., cyclization of 7-methoxycoumarin precursors), increasing complexity compared to phenyl analogs .
  • Biological Data Gap : While the 4-methoxyphenyl analog has documented antimicrobial screening data, empirical results for the benzofuran variant are absent in the provided evidence.

Biological Activity

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and data.

  • Molecular Formula : C19H12N4O4S
  • Molecular Weight : 392.3880 g/mol
  • CAS Number : 922122-99-4
  • SMILES Notation : COc1cccc2c1oc(c2)c1nnc(o1)NC(=O)c1ccc2c(c1)scn2

These properties indicate the compound's complex structure, which is crucial for its biological activity.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including those similar to this compound. For instance:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of related benzofuran compounds on various cancer cell lines. Compounds demonstrated IC50 values as low as 11 μM against human ovarian cancer cells (A2780) . This suggests that modifications in the benzofuran structure can enhance anticancer activity.
CompoundCell LineIC50 (μM)
Compound 32A278012
Compound 33A278011

2. Anti-inflammatory Activity

Benzofuran derivatives are also known for their anti-inflammatory properties. The introduction of various substituents can significantly affect their efficacy in inhibiting inflammatory pathways.

3. Antimicrobial Activity

Research indicates that compounds with benzofuran and thiophene moieties exhibit antimicrobial properties. The presence of nitro and oxadiazole groups may further enhance these effects:

  • Mechanism of Action : The proposed mechanisms include disruption of microbial cell membranes and inhibition of nucleic acid synthesis .

4. Structure–Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of these compounds. Key points include:

  • Benzofuran Core : The benzofuran structure is essential for anticancer activity.
  • Functional Groups : The presence of nitro and oxadiazole groups increases potency against various cancer cell lines .

Case Studies

Several case studies have explored the efficacy of similar compounds:

  • Study on Benzofuran Derivatives : Compounds synthesized with a benzofuran backbone showed significant growth inhibition in cancer cell lines such as MCF-7 and HeLa, with some derivatives exhibiting IC50 values lower than conventional treatments like sorafenib .
  • Antimicrobial Screening : A series of benzofuran-based compounds were screened against bacterial strains, demonstrating selective activity against Gram-positive bacteria .

Q & A

(Basic) What are the standard synthetic routes for preparing this compound, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Coupling of 7-methoxybenzofuran-2-carboxylic acid with hydrazine hydrate to form the hydrazide intermediate.
  • Step 2: Cyclization with carbon disulfide or cyanogen bromide to construct the 1,3,4-oxadiazole ring .
  • Step 3: Nitration of the thiophene ring using nitric acid/sulfuric acid under controlled temperatures (0–5°C) to introduce the nitro group .
  • Step 4: Final amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) with 5-nitrothiophene-2-carboxylic acid.

Characterization methods:

  • NMR (¹H, ¹³C) for functional group confirmation.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight.
  • HPLC (>95% purity threshold) for quality control .

(Advanced) How can reaction yields be optimized for the oxadiazole ring formation?

Answer:
Optimization strategies include:

  • Solvent selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance cyclization efficiency .
  • Catalyst screening: Employ iodine or Cu(I) catalysts to accelerate ring closure (reported yield improvement: 15–20%) .
  • Temperature control: Maintain 80–100°C for 8–12 hours to balance reaction progress and byproduct suppression.

Data contradiction resolution:

  • If low yields persist despite optimal conditions, analyze side products via LC-MS to identify hydrolysis or oxidation byproducts .

(Basic) Which biological assays are recommended for initial screening of its antimicrobial activity?

Answer:
Standard assays include:

  • Agar dilution method for in vitro antibacterial activity (test strains: S. aureus, E. coli).
  • Microplate Alamar Blue assay for antifungal activity (C. albicans).
  • MTT assay for cytotoxicity against mammalian cell lines (e.g., HEK-293) to assess selectivity .

(Advanced) How can contradictory results between in vitro and in vivo bioactivity be resolved?

Answer:
Methodological approaches:

  • Pharmacokinetic profiling: Measure plasma half-life and bioavailability using LC-MS/MS to identify rapid metabolic degradation .
  • Metabolite identification: Incubate the compound with liver microsomes and analyze metabolites via HRMS/MS .
  • Formulation optimization: Use liposomal encapsulation to enhance in vivo stability and tissue penetration .

(Basic) What spectroscopic techniques resolve structural ambiguities in the nitrothiophene moiety?

Answer:

  • FT-IR spectroscopy: Confirm nitro group presence (asymmetric stretching at ~1520 cm⁻¹).
  • X-ray crystallography: Resolve regiochemistry of nitro substitution on the thiophene ring .
  • 2D NMR (COSY, HSQC): Assign coupling patterns in crowded aromatic regions .

(Advanced) How can structure-activity relationships (SAR) guide functional group modifications?

Answer:

  • Nitro group replacement: Substitute with cyano or trifluoromethyl groups to reduce toxicity while retaining electron-withdrawing effects .
  • Benzofuran methoxy modification: Replace methoxy with ethoxy or halogens (Cl, F) to modulate lipophilicity (logP range: 2.5–3.8) .
  • Computational modeling: Use AutoDock Vina to predict binding affinities to target enzymes (e.g., COX-2 or topoisomerase II) .

(Basic) What are the recommended storage conditions to ensure compound stability?

Answer:

  • Store at –20°C under inert gas (N₂ or Ar) to prevent nitro group reduction.
  • Use amber vials to block UV-induced degradation.
  • Monitor stability via HPLC-UV every 6 months .

(Advanced) How to design experiments assessing its interaction with DNA gyrase?

Answer:

  • Surface plasmon resonance (SPR): Immobilize DNA gyrase on a sensor chip and measure real-time binding kinetics (KD values).
  • Molecular dynamics simulations: Model H-bond interactions between the oxadiazole ring and enzyme active sites (e.g., Tyr-122 residue) .
  • Competitive inhibition assays: Compare IC₅₀ values with ciprofloxacin to benchmark potency .

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